ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 4-(7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N8O2/c1-2-25-15(24)23-9-7-22(8-10-23)14-16-12-11(18-20-19-12)13(17-14)21-5-3-4-6-21/h2-10H2,1H3,(H,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNUXJSCXDPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NNN=C3C(=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and nitriles, which react to form the triazolopyrimidine ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions. Pyrrolidine is reacted with the triazolopyrimidine intermediate in the presence of a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through a coupling reaction with the triazolopyrimidine-pyrrolidine intermediate. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antiviral, or anticancer effects.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activities. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Piperazine Derivatives
The piperazine ring in the target compound is functionalized with an ethyl carboxylate ester, contrasting with other derivatives:
- Arylpiperazines (): Compounds like 1-(2-chloro-1-oxoethyl)-4-phenylpiperazine prioritize aromatic interactions over the target’s ester-driven lipophilicity .
- Piperazinyl-pyrimidine derivatives (): Substituents such as 4-methylpiperazin-1-yl or 4-(2-hydroxyethyl)piperazin-1-yl emphasize polarity or hydrogen-bonding capacity, whereas the ethyl carboxylate in the target compound balances lipophilicity and metabolic stability .
Pyrrolidine vs. Other Amine Substituents
The pyrrolidine group (five-membered ring) in the target compound differs from:
- Hydrazine derivatives (): These offer greater nucleophilicity but lower stability under physiological conditions .
Comparative Physicochemical and Pharmacological Profiles
Physicochemical Properties
Pharmacological Implications
- Solubility : The ethyl carboxylate in the target compound likely improves membrane permeability over hydroxylated analogs (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl] derivatives in ) but reduces aqueous solubility .
- Metabolic Stability : The triazole ring may resist oxidative degradation better than hydrazine-containing analogs () .
- Target Selectivity : The pyrrolidine group’s compact size could favor interactions with narrow binding pockets, unlike bulkier piperidine-based compounds .
Biologische Aktivität
Ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that incorporates a piperazine ring and a triazolo-pyrimidine moiety. This structural diversity suggests potential interactions with various biological targets, particularly in the realm of kinase inhibition and receptor modulation.
Research indicates that compounds similar to ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate often act as inhibitors of specific kinases. Kinases are crucial in numerous cellular processes, including cell proliferation and apoptosis. The inhibition of these enzymes can lead to significant therapeutic effects in diseases such as cancer and malaria.
Table 1: Comparative Analysis of Kinase Inhibitors
| Compound Name | Target Kinase | IC50 (nM) | Biological Effect |
|---|---|---|---|
| Purfalcamine | PfCDPK1 | 17 | Antimalarial |
| Ethyl Compound | Unknown | TBD | TBD |
Antimalarial Properties
In vitro studies have shown that certain triazolo-pyrimidine derivatives exhibit significant antimalarial activity by inhibiting key kinases involved in the malaria life cycle. For instance, inhibitors targeting PfGSK3 and PfPK6 have demonstrated efficacy against Plasmodium falciparum, suggesting that ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate could possess similar properties .
Case Studies
A study conducted by Kato et al. highlighted the role of kinase inhibitors in disrupting the lifecycle of malaria parasites. They reported that certain derivatives significantly inhibited the growth of multiple P. falciparum strains with low EC50 values . Although specific data on ethyl 4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine-1-carboxylate was not provided in the literature reviewed, its structural similarity to known inhibitors indicates potential efficacy.
Pharmacological Profile
The pharmacological profile of this compound suggests it may also interact with various receptors beyond kinases. Piperazine derivatives are known for their broad spectrum of activity across different pharmacological classes . This versatility makes them promising candidates for further investigation in therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
